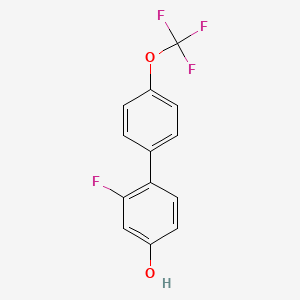
3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, commonly referred to as F-3-TFP, is an important fluorinated aromatic compound used in a wide range of applications. It is a highly versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and materials science. F-3-TFP has been used as an intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds. In addition, F-3-TFP has shown promise in scientific research applications, such as the study of enzyme inhibition and the development of new materials.
科学的研究の応用
F-3-TFP has been used in a variety of scientific research applications, such as the study of enzyme inhibition, the development of new materials, and the optimization of drug delivery systems. F-3-TFP has been used as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs. F-3-TFP has also been used in the development of new materials, such as nanomaterials and organic electronic materials. In addition, F-3-TFP has been used in the optimization of drug delivery systems, such as liposomes and nanoparticles.
作用機序
The mechanism of action of F-3-TFP is not fully understood, but it is believed to involve the inhibition of CYP2D6. CYP2D6 is an enzyme involved in the metabolism of many drugs, and F-3-TFP has been shown to inhibit the activity of this enzyme. Inhibition of CYP2D6 can lead to increased levels of drugs in the body, which can result in increased efficacy and/or toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of F-3-TFP are not fully understood, but it is believed to be involved in the inhibition of CYP2D6. Inhibition of CYP2D6 can lead to increased levels of drugs in the body, which can result in increased efficacy and/or toxicity. In addition, F-3-TFP has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using F-3-TFP in lab experiments include its high purity (95%) and its wide range of uses in organic synthesis, medicinal chemistry, and materials science. Its high purity makes it suitable for use in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, its wide range of uses makes it useful for a variety of scientific research applications.
The limitations of using F-3-TFP in lab experiments include its potential toxicity and its limited availability. F-3-TFP is a highly toxic compound and should be handled with caution. In addition, F-3-TFP is not widely available, and it can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for F-3-TFP include the development of new materials, the optimization of drug delivery systems, and the study of enzyme inhibition. F-3-TFP has already been used in the development of new materials, such as nanomaterials and organic electronic materials. In addition, F-3-TFP has been used in the optimization of drug delivery systems, such as liposomes and nanoparticles. Finally, F-3-TFP has been used in the study of enzyme inhibition, such as the inhibition of CYP2D6.
合成法
F-3-TFP can be synthesized by several methods, including the Williamson ether synthesis, the direct fluorination of phenol, and the direct fluorination of trifluoromethylphenol. The Williamson ether synthesis is the most common method for the synthesis of F-3-TFP and involves the reaction of a phenol with a chloroalkane in the presence of an alkali metal base. The direct fluorination of phenol is another method for the synthesis of F-3-TFP and involves the reaction of phenol with a fluorinating agent, such as fluorine gas or a fluorinating reagent. The direct fluorination of trifluoromethylphenol is the final method for the synthesis of F-3-TFP and involves the reaction of trifluoromethylphenol with a fluorinating agent, such as fluorine gas or a fluorinating reagent.
特性
IUPAC Name |
3-fluoro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFSDJUSPYHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684529 |
Source


|
| Record name | 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-00-6 |
Source


|
| Record name | 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)







![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)